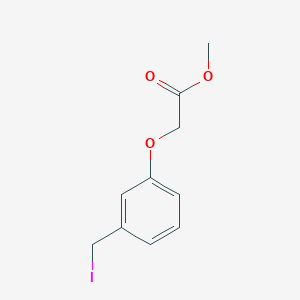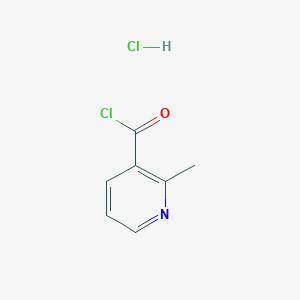
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate
描述
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate typically involves the reaction of pyridine derivatives with piperidine and carboxylic acid esters. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- 1-Pyridin-2-ylmethyl-piperidine-2-carboxylic acid dihydrochloride
- Piperidine derivatives with different substituents on the pyridine ring
Uniqueness
Methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate is unique due to its specific ester functional group, which can be easily modified to produce a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
methyl 1-(pyridin-2-ylmethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-7-3-5-9-15(12)10-11-6-2-4-8-14-11/h2,4,6,8,12H,3,5,7,9-10H2,1H3 |
InChI 键 |
RIKJQXYTDSEMTK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCCCN1CC2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate](/img/structure/B8329276.png)



![6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one](/img/structure/B8329323.png)

![Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8329339.png)

![Methyl 4-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8329349.png)


